molecular formula C27H47N3O3 B3244000 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)- CAS No. 160535-46-6

1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-

Cat. No.: B3244000
CAS No.: 160535-46-6
M. Wt: 461.7 g/mol
InChI Key: NWDVCUXGELFJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)- involves multiple steps. The primary synthetic route includes the reaction of 1,2,3-propanetricarboxylic acid with 2-methylcyclohexylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)- can be compared with other similar compounds, such as:

  • 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-ethylcyclohexyl)-
  • 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-propylcyclohexyl)-

These compounds share similar structural features but differ in the substituents on the cyclohexyl rings. The uniqueness of 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)- lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-N,2-N,3-N-tris(2-methylcyclohexyl)propane-1,2,3-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N3O3/c1-18-10-4-7-13-22(18)28-25(31)16-21(27(33)30-24-15-9-6-12-20(24)3)17-26(32)29-23-14-8-5-11-19(23)2/h18-24H,4-17H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDVCUXGELFJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CC(CC(=O)NC2CCCCC2C)C(=O)NC3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889035
Record name 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160535-46-6
Record name N1,N2,N3-Tris(2-methylcyclohexyl)-1,2,3-propanetricarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160535-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricarballylic acid tris(2-methylcyclohexylamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160535466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICARBALLYLIC ACID TRIS(2-METHYLCYCLOHEXYLAMIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O7HDO4IAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Next, 3.52 g (20 mmol) of 1,2,3-propanetricarboxylic acid (made by Nacalai Tesque) and 13.6 g (120 mmol) of 2-methylcyclohexylamine were added to the xylene solution of a tricresol boric acid ester obtained above, and the contents were refluxed under heating and reacted for 3 hours. This gave a crude 1,2,3-propanetricarboxylic acid tris(2-methylcyclohexylamide) as a white solid.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tricresol boric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Reactant of Route 2
Reactant of Route 2
1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Reactant of Route 3
Reactant of Route 3
1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Reactant of Route 4
Reactant of Route 4
1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Reactant of Route 5
1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-
Reactant of Route 6
1,2,3-Propanetricarboxamide, N1,N2,N3-tris(2-methylcyclohexyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.